
CID 78060839
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78060839” is a chemical entity with a unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060839 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often proprietary and may involve multiple steps to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize impurities, ensuring that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060839 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.
Applications De Recherche Scientifique
CID 78060839 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 78060839 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78060839 include other chemical entities with related structures and properties. These compounds may share common functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific structure and the particular set of reactions it undergoes. Its distinct properties make it valuable for various research applications, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique properties, preparation methods, and wide range of applications make it an important subject of study in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential benefits.
Propriétés
Formule moléculaire |
C9H24ClSi3 |
|---|---|
Poids moléculaire |
251.99 g/mol |
InChI |
InChI=1S/C9H24ClSi3/c1-12(2,3)8-11(7-10)9-13(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
PEECBIKRECDCTH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Si](C[Si](C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



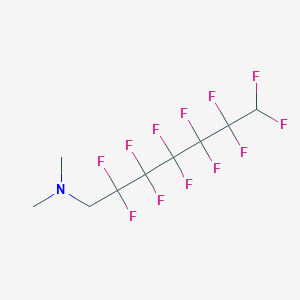
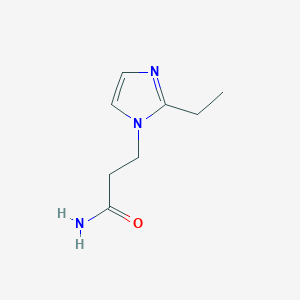
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
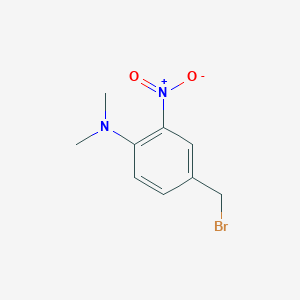

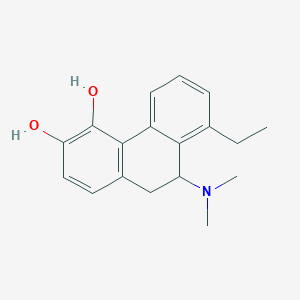
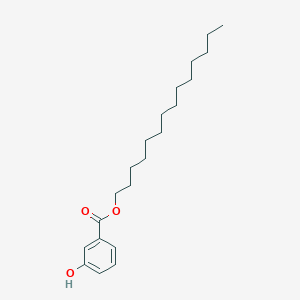

![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
